molecular formula C15H16ClN3OS B4514985 N-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-amine

N-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-amine

Cat. No.: B4514985
M. Wt: 321.8 g/mol
InChI Key: NEEOAVJACHKDIV-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-amine is a synthetic small molecule based on a 1,3-thiazole scaffold, designed for advanced chemical biology and drug discovery research. Thiazole derivatives are recognized as potential candidates for drug development due to their diverse biological activities . Specifically, compounds featuring the 2-aminothiazole core have demonstrated significant research value in oncology, with some derivatives functioning as tubulin polymerization inhibitors. These inhibitors disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and apoptosis in human cancer cell lines, showing potent activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells . Molecular docking studies suggest such compounds can bind effectively to the colchicine site on tubulin . Furthermore, structurally similar N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have exhibited prospective antimicrobial and antiproliferative activities in screening assays, indicating a broader utility in infectious disease and oncology research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-12-6-2-1-5-11(12)9-17-15-18-13(10-21-15)14(20)19-7-3-4-8-19/h1-2,5-6,10H,3-4,7-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEOAVJACHKDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC(=N2)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where 2-chlorobenzyl chloride reacts with the thiazole derivative.

    Attachment of the Pyrrolidine Moiety: The final step involves the acylation of the thiazole derivative with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. N-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-amine has been studied for its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

  • Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cell proliferation and survival, particularly in cancer cells expressing high levels of specific kinases.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity. This compound has shown potential against various bacterial strains and fungi.

  • Case Study : A study demonstrated that this thiazole derivative exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antimicrobial agents.

Neurological Applications

The compound's structural features suggest possible applications in treating neurological disorders. Thiazoles have been linked to neuroprotective effects and modulation of neurotransmitter systems.

  • Research Findings : Preliminary studies indicate that this compound may enhance cognitive functions and offer protective effects against neurodegeneration in animal models.

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have shown that while the compound exhibits promising biological activities, it also requires careful evaluation of its safety margins.

Toxicological Studies

  • Acute Toxicity : Studies indicate that high doses may lead to adverse effects; however, at therapeutic doses, the compound demonstrates a favorable safety profile.
  • Long-term Effects : Ongoing research aims to assess the long-term implications of exposure to this compound.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. As an anti-inflammatory agent, it could inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Table 1: Substituent Effects on Thiazol-2-amine Derivatives
Compound Name Substituents (Thiazole Positions) Key Properties Biological Activity
Target Compound 2-(2-chlorobenzyl); 4-(pyrrolidinylcarbonyl) High polarity from pyrrolidinylcarbonyl; Chlorine enhances stability Hypothesized anticancer/antimicrobial
N-(2-methylphenyl)-4-(4-nitrophenyl)-... [2] 2-(2-methylphenyl); 4-(4-nitrophenyl) Nitrophenyl enhances electron-withdrawing effects; Methyl improves solubility Moderate biological activity
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)... [3, 16] 2,4-dimethoxyphenyl; 4-methoxyphenyl Methoxy groups enhance hydrogen bonding; Tubulin inhibition Potent antiproliferative (IC50 ~ nM range)
4-(2,4-dichlorophenyl)-N-(2,6-dichlorophenyl)... [18] 2,4-dichlorophenyl; 2,6-dichlorophenyl High halogen content increases reactivity and lipophilicity Anticancer potential

Key Observations :

  • Polar Substituents: The pyrrolidinylcarbonyl group in the target compound may increase solubility compared to non-polar methyl or halophenyl groups in analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of thiourea precursors or coupling of thiazole intermediates with chlorobenzyl groups. For example, analogous compounds are synthesized via refluxing thiourea derivatives with POCl₃ under basic conditions (e.g., K₂CO₃ in DMF) . Solvent choice (e.g., DMF vs. ethanol) and temperature (80–100°C) critically affect cyclization efficiency.
  • Key Data : Yields range from 40–80% depending on substituent reactivity. For instance, POCl₃-mediated cyclization at 90°C achieves ~70% purity post-recrystallization .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97 for refinement) confirms bond angles and torsional strain . Complementary methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic δ 7.2–8.1 ppm) and carbonyl signals (δ ~170 ppm).
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 391.572) .

Q. What preliminary biological screening assays are used to evaluate its activity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Antitumor : MTT assays on cancer cell lines (e.g., IC₅₀ values <10 µM for acenaphthene-thiazole analogs) .
    • Controls : Reference compounds like nitroscanate (for anthelmintic activity) or doxorubicin (for cytotoxicity) are used .

Advanced Research Questions

Q. How do substituents on the thiazole ring modulate biological activity?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by improving membrane penetration .
  • Bulky substituents (e.g., acenaphthene) increase antitumor potency via π-π stacking with DNA .
    • Data Contradictions : Some studies report reduced activity with methoxy groups due to decreased solubility, while others note enhanced selectivity .

Q. What computational approaches predict target binding modes for this compound?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclin-dependent kinases) .
  • MD Simulations : AMBER or GROMACS assess binding stability (e.g., RMSD <2 Å over 100 ns) .
    • Validation : Crystallographic data (e.g., PDB 8J6) validate predicted hydrogen bonds with active-site residues .

Q. How can structural contradictions in crystallographic data be resolved?

  • Approach :

  • Multi-software refinement : SHELX with PLATON checks for missed symmetry or twinning .
  • High-resolution data : Synchrotron sources (λ <1 Å) improve accuracy for disordered regions .
    • Case Study : A thiazole derivative showed a 9.2° tilt between rings in SC-XRD, resolved via restrained refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-amine

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